REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[C:5]([N+:12]([O-])=O)[CH:4]=1>CCO.[Ni]>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[C:5]([NH2:12])[CH:4]=1
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Name
|
|
Quantity
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6.9 g
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Type
|
reactant
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Smiles
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COC1=CC(=C(C(=O)N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CCO
|
Name
|
|
Quantity
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4 g
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Type
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catalyst
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Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst was filtered of and
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Type
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WASH
|
Details
|
washed with DMF
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Type
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CUSTOM
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Details
|
The solvent was evaporated under reduced pressure
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Name
|
|
Type
|
|
Smiles
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COC1=CC(=C(C(=O)N)C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |